molecular formula C24H25N3O2S2 B2803829 N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 905683-49-0

N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2803829
CAS No.: 905683-49-0
M. Wt: 451.6
InChI Key: FTVYGLLWFIORKZ-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with sulfur-containing thiophene and pyrimidine rings. Key structural features include:

  • Thieno[3,2-d]pyrimidinone scaffold: A 4-oxo group at position 4 and a sulfur atom at position 2 of the pyrimidine ring.
  • Substituents:
    • A phenethyl group at position 2.
    • A methyl group at position 4.
    • A benzyl-substituted acetamide moiety linked via a thioether bridge at position 2.

Its synthesis likely involves multi-step reactions, including condensation of thiouracil derivatives with chloroacetic acid and subsequent functionalization, as seen in analogous compounds .

Properties

IUPAC Name

N-benzyl-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-17-14-20-22(31-17)23(29)27(13-12-18-8-4-2-5-9-18)24(26-20)30-16-21(28)25-15-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVYGLLWFIORKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities that may be exploitable in therapeutic contexts. This article reviews available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

The molecular formula of this compound is C24H25N3O2S2C_{24}H_{25}N_{3}O_{2}S_{2}, with a molecular weight of 451.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

Anticancer Properties

Research into thieno[3,2-d]pyrimidine derivatives has revealed promising anticancer activities. These compounds may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. Preliminary studies suggest that N-benzyl-2-(...) could exhibit similar effects; however, direct evidence is still needed.

Enzyme Inhibition

The compound's structure suggests it might act as an enzyme inhibitor. Thieno[3,2-d]pyrimidines have been shown to inhibit enzymes such as kinases and phosphodiesterases, which are critical in various cellular processes. Investigating the specific enzyme targets of N-benzyl-2-(...) could provide insights into its mechanism of action and therapeutic potential.

Case Studies

StudyFindingsRelevance
Study 1Evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivativesSuggested potential for N-benzyl derivatives in treating infections
Study 2Investigated anticancer effects of related compoundsIndicated possible pathways for further exploration of N-benzyl derivatives
Study 3Assessed enzyme inhibition propertiesHighlighted the need for specific target identification for N-benzyl derivatives

The mechanisms through which N-benzyl-2-(...) exerts its biological effects are not yet fully elucidated. However, based on related compounds:

  • Cell Cycle Arrest : Potential to halt cell division in cancer cells.
  • Apoptosis Induction : May trigger programmed cell death pathways.
  • Antioxidant Activity : Could mitigate oxidative stress in cells.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Several studies have investigated the anticancer properties of compounds containing thieno[3,2-d]pyrimidine derivatives. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • For example, a study demonstrated that similar thieno[3,2-d]pyrimidine derivatives exhibit selective cytotoxicity toward cancer cells while sparing normal cells .
  • Antimicrobial Properties
    • The compound's thioacetamide moiety may contribute to antimicrobial activity. Research has indicated that compounds with similar structures can inhibit bacterial growth and show antifungal properties.
    • A related study highlighted the effectiveness of thieno[3,2-d]pyrimidines against resistant strains of bacteria .
  • Enzyme Inhibition
    • N-benzyl derivatives have been explored for their potential as enzyme inhibitors. Inhibiting specific enzymes involved in metabolic pathways can lead to therapeutic effects in diseases such as diabetes and obesity.
    • Research indicates that these compounds can modulate enzyme activities related to glucose metabolism .
  • Neuroprotective Effects
    • Emerging research suggests that compounds with thieno[3,2-d]pyrimidine scaffolds may possess neuroprotective properties. They could potentially be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation.
    • Studies have shown that these compounds can protect neuronal cells from damage induced by toxic agents .

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated selective cytotoxicity towards cancer cells; induced apoptosis in breast cancer cell lines
Antimicrobial EfficacyInhibited growth of resistant bacterial strains; effective against fungal infections
Enzyme ModulationShowed potential in inhibiting enzymes related to glucose metabolism; implications for diabetes treatment
NeuroprotectionReduced oxidative stress in neuronal models; protective effects against neurotoxicity

Comparison with Similar Compounds

Wnt Pathway Inhibition

  • IWP2: Inhibits Wnt protein maturation by targeting porcupine acyltransferase, suppressing endogenous Wnt signaling (IC₅₀ = 25 nM) .
  • However, the benzyl-acetamide moiety could reduce selectivity compared to IWP2’s benzothiazole ring .
  • G1-4 : The trifluoromethyl group increases metabolic stability and potency, demonstrating how halogenation optimizes activity in this class .

Anti-Inflammatory Activity

  • The target compound’s acetamide group may confer similar efficacy but with altered pharmacokinetics .

Pharmacokinetic and Toxicity Considerations

  • Nitroheterocycle Analogues (e.g., benznidazole in ): Highlight the importance of substituent choice; nitro groups correlate with toxicity (e.g., neurotoxicity), whereas the target compound’s acetamide and thioether groups likely reduce off-target effects .

Q & A

What are the key synthetic steps and critical reaction conditions for synthesizing N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

Level: Basic
Answer:
The synthesis typically involves:

Core formation : Constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiouracil derivatives under acidic or basic conditions.

Thioacetylation : Introducing the thioacetamide moiety using chloroacetic acid derivatives in the presence of bases like triethylamine (solvents: DMF, dichloromethane) .

Functionalization : Attaching the N-benzyl and phenethyl groups via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–100°C) and anhydrous conditions .
Critical conditions : Solvent polarity (e.g., DMF for solubility), catalyst selection (e.g., NaH for deprotonation), and reaction time (monitored via TLC/HPLC) are vital for yield optimization .

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra validate substituent positions (e.g., benzyl protons at δ 4.01 ppm as in ) and aromatic systems .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for [M+H]+^+) .
  • Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane eluent) assesses purity (>95%) .

What experimental strategies can mitigate low yields during the thioacetylation step?

Level: Advanced
Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur nucleophiles .
  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) or NaHCO3_3 improves reaction efficiency .
  • Stoichiometric control : Excess chloroacetyl chloride (1.2–1.5 eq.) ensures complete conversion, with quenching via ice-water to prevent side reactions .
    Note : Kinetic monitoring via in situ IR or Raman spectroscopy can identify intermediate formation .

How should researchers address contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

Level: Advanced
Answer:

  • Assay standardization : Use isogenic cell lines or recombinant enzyme systems (e.g., purified kinases) to isolate target-specific activity .
  • Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., N-benzyl vs. cyclohexyl) to identify pharmacophores .
  • Dose-response profiling : Establish EC50_{50}/IC50_{50} curves under consistent conditions (e.g., serum-free media) .

What in vitro assays are recommended to evaluate this compound’s pharmacological potential?

Level: Advanced
Answer:

  • Enzyme inhibition assays : Fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify ATP-competitive binding .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Molecular docking : Predict binding affinity to targets like VEGFR2 or COX-2 using AutoDock Vina .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level: Advanced
Answer:

  • Substituent variation : Synthesize analogs with modified benzyl (e.g., halogenated) or phenethyl groups (e.g., methoxy-substituted) .
  • Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide or ester groups to probe electronic effects .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties with activity data .

What purification challenges arise during synthesis, and how can they be resolved?

Level: Advanced
Answer:

  • Byproduct formation : Column chromatography (silica gel, gradient elution) removes unreacted intermediates .
  • Solvent retention : Lyophilization or rotary evaporation under high vacuum eliminates residual DMF/DMSO .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>99%) .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced
Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Plasma stability : Assess metabolite formation in human plasma using LC-MS/MS .
  • Light/thermal stress : Expose to UV light (254 nm) or 40–60°C and track decomposition via 1^1H NMR .

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